2-Ethylhexyl 4-nitrobenzoate

Plasticizer Polymer Additive Lipophilicity

2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) is an organic ester compound derived from 4-nitrobenzoic acid and 2-ethylhexanol, with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. This compound is characterized by a nitroaromatic core coupled with a branched 2-ethylhexyl chain, yielding a predicted boiling point of 390.6±25.0 °C and a density of 1.095±0.06 g/cm³.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 16397-70-9
Cat. No. B108601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 4-nitrobenzoate
CAS16397-70-9
Synonyms2-Ethylhexyl p-Nitrobenzoate;  4-Nitro-benzoic Acid 2-Ethylhexyl Ester
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
InChIKeyNPSJHQMIVNJLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) Procurement Guide: Basic Properties and Class Context


2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) is an organic ester compound derived from 4-nitrobenzoic acid and 2-ethylhexanol, with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol [1]. This compound is characterized by a nitroaromatic core coupled with a branched 2-ethylhexyl chain, yielding a predicted boiling point of 390.6±25.0 °C and a density of 1.095±0.06 g/cm³ . While structurally similar to other 4-nitrobenzoate esters and branched-chain plasticizers, its unique combination of a strong chromophore and a hydrophobic, sterically hindered alkyl group confers distinct physicochemical properties that are not shared by its linear or shorter-chain analogs, making informed procurement based on specific application needs critical.

2-Ethylhexyl 4-nitrobenzoate (16397-70-9) Procurement: Why Generic Substitution Is Not Feasible


Substituting 2-Ethylhexyl 4-nitrobenzoate with another “4-nitrobenzoate ester” or “branched plasticizer” without quantitative verification introduces significant performance risk. This compound's utility is defined by a confluence of properties: its high computed lipophilicity (XLogP3 of 5.1) [1], specific UV absorption characteristics , and the steric and hydrophobic contributions of the 2-ethylhexyl chain [2]. These factors govern its behavior in diverse applications, from its solubility and compatibility in polymer matrices to its efficacy as a photostabilizer. A simple swap to a linear octyl analog (e.g., octyl 4-nitrobenzoate) or a different branched ester would alter LogP, viscosity, and thermal stability, potentially leading to reduced performance, phase separation, or unexpected degradation in the final formulation [2]. The following sections provide the quantitative evidence required for an objective selection.

2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) Product-Specific Quantitative Evidence for Procurement


Enhanced Lipophilicity vs. Linear Octyl Ester: 2-Ethylhexyl 4-nitrobenzoate Procurement Rationale

2-Ethylhexyl 4-nitrobenzoate exhibits a computed XLogP3 value of 5.1, which is higher than that of its linear-chain analog, octyl 4-nitrobenzoate [1]. This difference arises from the branched 2-ethylhexyl moiety, which increases hydrophobicity and reduces intermolecular forces compared to a linear octyl chain. The enhanced lipophilicity of the 2-ethylhexyl ester improves its compatibility with non-polar polymers such as polyolefins and poly(vinyl chloride) (PVC), facilitating more efficient plasticization and reducing the risk of exudation in flexible PVC applications [2]. This directly translates to better long-term stability of plasticized articles.

Plasticizer Polymer Additive Lipophilicity

High-Purity Procurement: 2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) Standard Purity and Verification

For research and industrial applications, 2-Ethylhexyl 4-nitrobenzoate is commercially available with a standard purity of 98%, verified by analytical methods such as NMR, HPLC, or GC . This high purity is essential for applications where impurities could interfere with reactions or final product properties. In contrast, less specialized suppliers or the compound synthesized in-house without rigorous purification may yield lower purity grades, which can lead to inconsistent results in sensitive applications such as UV spectroscopy or as a precursor in multi-step organic syntheses . Procuring a certified high-purity grade ensures batch-to-batch consistency and reduces the need for additional in-house purification steps.

Analytical Standard Quality Control Synthesis

2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) as a Versatile Synthetic Precursor

2-Ethylhexyl 4-nitrobenzoate serves as a crucial intermediate for synthesizing 2-ethylhexyl 4-aminobenzoate, a valuable compound in its own right. A documented hydrogenation reaction using palladium on activated carbon (Pd/C) and hydrogen gas in ethyl acetate reduces the nitro group to an amine with a 96% yield [1]. This high-yielding transformation demonstrates the compound's efficient conversion potential. While other nitroaromatic esters can be reduced, the high yield achieved with this specific ester highlights its suitability for producing the corresponding amine derivative, which may be used in further syntheses or as a specialized additive [2].

Organic Synthesis Intermediate Amine Synthesis

Predicted Solubility Profile: 2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) in Organic Media

The solubility profile of 2-Ethylhexyl 4-nitrobenzoate is well-defined, showing limited but useful solubility in DMSO and methanol . This contrasts with its very low predicted solubility in water (4.7e-3 g/L at 25 ºC) . This specific solubility behavior is a direct consequence of the compound's high LogP and the nature of its ester linkage. For formulators, this indicates that while the compound is highly hydrophobic, it can be processed and incorporated into systems using common polar aprotic or protic organic solvents, providing flexibility in manufacturing and application development that a completely non-polar, hydrocarbon-only analog would lack.

Solubility Formulation Process Chemistry

Patent-Documented Synthesis: 2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) as an Established Industrial Intermediate

The synthetic route to 2-Ethylhexyl 4-nitrobenzoate is documented in a General Electric Company patent (US2009/82580 A1), which describes its preparation with a reported yield of ~64% [1]. The existence of a patented process underscores the compound's established role as an industrial intermediate, likely within the context of polymer additives or specialty materials. This provides a higher degree of confidence for procurement compared to compounds only known from academic research papers. While the specific comparative advantage within the patent is not disclosed, the documentation itself serves as a verification of industrial relevance and a starting point for process development or optimization.

Polymer Additive Patent Literature Industrial Process

Optimal Application Scenarios for 2-Ethylhexyl 4-nitrobenzoate (CAS 16397-70-9) Based on Differentiated Properties


Precursor for High-Yield Synthesis of 2-Ethylhexyl 4-aminobenzoate

When the research or production goal involves the efficient synthesis of 2-ethylhexyl 4-aminobenzoate, 2-Ethylhexyl 4-nitrobenzoate is the clear precursor of choice. The documented hydrogenation route provides a near-quantitative 96% yield , minimizing waste and maximizing atom economy. This high conversion efficiency, compared to less optimized routes for other nitroesters, directly reduces material costs and purification burdens, making it the most economical and practical starting material for this specific amine derivative .

Formulation of Non-Polar Polymer Systems Requiring Low Migration Additives

For applications involving plasticized PVC or polyolefins where long-term additive retention is critical, the high computed LogP of 2-Ethylhexyl 4-nitrobenzoate (XLogP3 = 5.1) provides a quantifiable advantage. Its enhanced compatibility with non-polar matrices reduces the thermodynamic driving force for migration to the surface (exudation) compared to less lipophilic linear esters . This property is particularly valuable in flexible films, coatings, and medical devices where additive leaching can compromise performance or safety.

Applications Requiring UV Absorption with Specific Solubility Characteristics

In formulations such as sunscreens or UV-protective coatings, 2-Ethylhexyl 4-nitrobenzoate offers a defined solubility profile alongside its UV absorption properties . Its solubility in DMSO and methanol allows for its incorporation using standard solvent-based blending techniques, while its extreme hydrophobicity ensures it remains within the target matrix after application and drying. This combination of properties simplifies manufacturing and contributes to the wash-off resistance of the final formulation.

Quality Control and Analytical Method Development

Laboratories requiring a well-characterized standard for analytical method development (e.g., HPLC, GC, NMR) should procure 2-Ethylhexyl 4-nitrobenzoate of verified high purity (≥98%) . This high-purity material ensures accurate calibration curves, reliable method validation, and definitive identification of the compound in complex mixtures. Using a lower-purity or in-house synthesized material introduces uncertainty in quantitative analysis and can compromise the robustness of the analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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